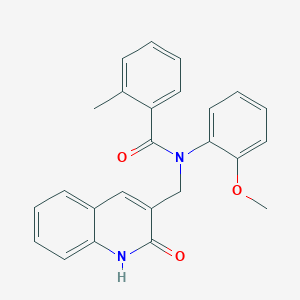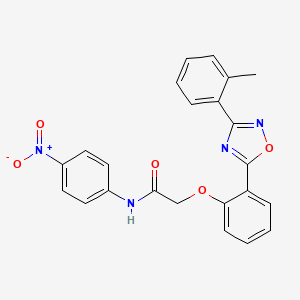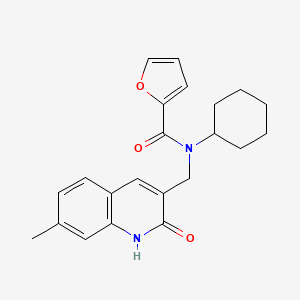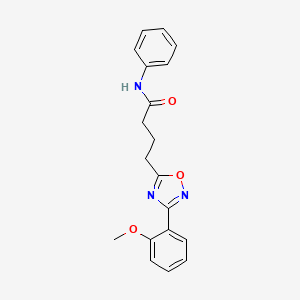
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, also known as MOPEP, is a synthetic compound that has been the subject of scientific research due to its potential biological and medicinal properties. It belongs to the family of oxadiazole derivatives, which have been extensively studied for their pharmacological activities. MOPEP has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and peripheral tissues. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also modulates the levels of neurotransmitters, such as dopamine and serotonin, by interacting with their receptors. Moreover, this compound has been shown to reduce oxidative stress and protect against neuronal damage, possibly through its antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated its ability to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in activated microglial cells. It has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in neuronal cells. In vivo studies have demonstrated its analgesic and anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has several advantages as a research tool, such as its high purity and stability, which make it suitable for various experimental designs. It also exhibits a wide range of biological activities, which make it a versatile compound for investigating different pathways and mechanisms. However, its limitations include its low solubility in water and its potential toxicity at high doses, which require careful optimization of the experimental conditions.
Direcciones Futuras
There are several future directions for the research on 4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide, including the investigation of its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Its ability to modulate the levels of neurotransmitters and protect against oxidative stress has been proposed as a possible mechanism of action. Moreover, the development of new derivatives of this compound with enhanced pharmacological properties and reduced toxicity is an area of active research. Additionally, the elucidation of the exact molecular targets of this compound and its downstream signaling pathways will provide insights into its biological activities and potential therapeutic applications.
Métodos De Síntesis
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide can be synthesized through a multistep process, which involves the reaction of 2-methoxybenzohydrazide with ethyl acetoacetate to form 3-(2-methoxyphenyl)-5-phenyl-4,5-dihydro-1,2,4-oxadiazole-2-thione. This intermediate is then treated with butanoyl chloride to obtain the final product, this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized through various modifications of the reaction conditions.
Aplicaciones Científicas De Investigación
4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-phenylbutanamide has been studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Its ability to modulate the levels of neurotransmitters and protect against oxidative stress has been proposed as a possible mechanism of action.
Propiedades
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-16-11-6-5-10-15(16)19-21-18(25-22-19)13-7-12-17(23)20-14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFBMNZGMMZREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
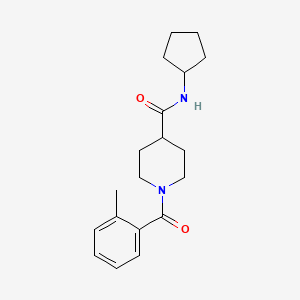

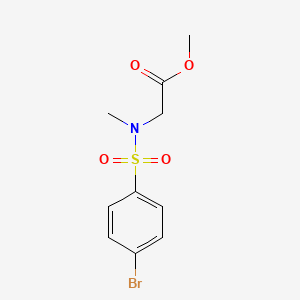
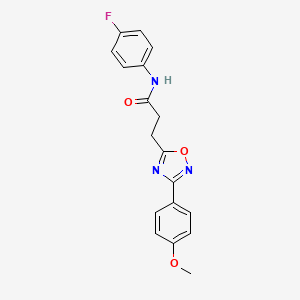
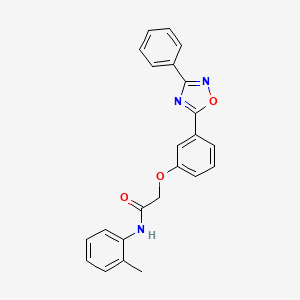
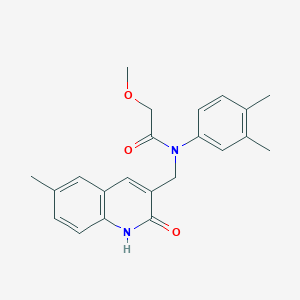
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7691955.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetamide](/img/structure/B7691968.png)


![4-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691989.png)
